molecular formula C13H19N B13567092 1-(3-Methylphenyl)cyclohexanamine CAS No. 2201-28-7

1-(3-Methylphenyl)cyclohexanamine

Katalognummer: B13567092
CAS-Nummer: 2201-28-7
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: SEHNNARHUZEEDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(M-tolyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19N It features a cyclohexane ring substituted with an amine group and a meta-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(M-tolyl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with m-toluidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of 1-(M-tolyl)cyclohexan-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(M-tolyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(M-tolyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(M-tolyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Phenylcyclohexan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.

    1-(P-tolyl)cyclohexan-1-amine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    Cyclohexylamine: Lacks the aromatic ring, making it less complex.

Uniqueness: 1-(M-tolyl)cyclohexan-1-amine is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of 1-(M-tolyl)cyclohexan-1-amine in various scientific and industrial applications. Its unique structure and reactivity make it a compound of interest for further exploration and utilization.

Eigenschaften

CAS-Nummer

2201-28-7

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

1-(3-methylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C13H19N/c1-11-6-5-7-12(10-11)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3

InChI-Schlüssel

SEHNNARHUZEEDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2(CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.